molecular formula C22H19ClN4O3 B2573104 [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 946303-11-3

[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2573104
CAS RN: 946303-11-3
M. Wt: 422.87
InChI Key: DIVWYXGVOKFSAM-UHFFFAOYSA-N
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Description

“[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate” is a complex organic compound. It contains several functional groups and rings, including a chlorophenyl group, a methyl group, an oxazole ring, a triazole ring, and a carboxylate group .

Scientific Research Applications

Tetrel Bonding Interactions and DFT Calculations

The synthesis and characterization of triazole derivatives, including those with similar structural motifs to the compound , have shown their ability to form self-assembled dimers through O⋯π-hole tetrel bonding interactions. These interactions are critical in understanding the nucleophilic/electrophilic nature of compounds and their potential applications in material science and molecular engineering. The study employed Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations to analyze these interactions (Ahmed et al., 2020).

Antimicrobial Activities

Some triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These studies indicate the potential of triazole-based compounds in developing new antimicrobial agents, highlighting their importance in pharmaceutical research and development (Bektaş et al., 2007).

Corrosion Inhibition

The efficacy of triazole derivatives in corrosion inhibition has been studied, showing that these compounds can significantly protect metals in acidic media. This application is vital for materials science, especially in industries where metal longevity and durability are crucial (Lagrenée et al., 2002).

Crystal Structure Analysis

The crystal structure of compounds closely related to the specified compound has been analyzed, providing insights into their molecular conformations and stability. Such studies are foundational in materials science and drug design, offering a basis for understanding the physical and chemical properties of new compounds (Dong & Huo, 2009).

Anticancer and Antibacterial Activities

Novel β-carboline derivatives with triazole rings have shown promising cytotoxic and antibacterial activities. This research avenue is significant for developing new cancer therapies and antibacterial agents, showcasing the versatility of triazole derivatives in medicinal chemistry (Salehi et al., 2016).

Lipase and α-Glucosidase Inhibition

Triazole compounds have been investigated for their potential in inhibiting lipase and α-glucosidase enzymes, indicating their application in treating conditions like obesity and diabetes. Such studies are crucial for therapeutic research, opening new pathways for drug development (Bekircan et al., 2015).

properties

IUPAC Name

[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-13-7-9-18(10-8-13)27-14(2)20(25-26-27)22(28)29-12-19-15(3)30-21(24-19)16-5-4-6-17(23)11-16/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVWYXGVOKFSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

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